3-iodo-N-(pentan-3-yl)benzamide
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Overview
Description
3-iodo-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C12H16INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 3-position and an N-(pentan-3-yl) group at the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(pentan-3-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 3-iodobenzoic acid with pentan-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols or amines can replace the iodine atom in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, thiols yield thioethers.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields amines or alcohols.
Coupling: Coupling reactions form biaryl or alkyl-aryl compounds.
Scientific Research Applications
3-iodo-N-(pentan-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of iodine substitution on biological activity.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-(pentan-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-(pentan-3-yl)benzamide: Similar structure but with the iodine atom at the 2-position.
3-bromo-N-(pentan-3-yl)benzamide: Bromine instead of iodine at the 3-position.
3-iodo-N-(butan-2-yl)benzamide: Different alkyl group on the amide nitrogen.
Uniqueness
3-iodo-N-(pentan-3-yl)benzamide is unique due to the specific positioning of the iodine atom and the pentan-3-yl group, which can influence its chemical reactivity and biological activity. The iodine atom can participate in unique reactions that other halogens may not, and the pentan-3-yl group can affect the compound’s solubility and interaction with biological targets .
Properties
IUPAC Name |
3-iodo-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-3-11(4-2)14-12(15)9-6-5-7-10(13)8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGJSEQEHILKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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